4-Azidomethyl-3-methylbenzonitrile 4-Azidomethyl-3-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13861023
InChI: InChI=1S/C9H8N4/c1-7-4-8(5-10)2-3-9(7)6-12-13-11/h2-4H,6H2,1H3
SMILES:
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol

4-Azidomethyl-3-methylbenzonitrile

CAS No.:

Cat. No.: VC13861023

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

4-Azidomethyl-3-methylbenzonitrile -

Specification

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
IUPAC Name 4-(azidomethyl)-3-methylbenzonitrile
Standard InChI InChI=1S/C9H8N4/c1-7-4-8(5-10)2-3-9(7)6-12-13-11/h2-4H,6H2,1H3
Standard InChI Key OKEVEOUGVMACOY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C#N)CN=[N+]=[N-]

Introduction

Structural and Chemical Properties of 4-Azidomethyl-3-Methylbenzonitrile

Molecular Architecture

The compound features a benzene ring substituted with:

  • A nitrile group (-CN) at the para position, enhancing electrophilicity and enabling nucleophilic additions.

  • A methyl group (-CH₃) at the meta position, providing steric bulk and influencing electronic effects.

  • An azidomethyl group (-CH₂N₃) at the ortho position, offering reactivity for Huisgen cycloaddition and other azide-specific transformations.

This arrangement creates a spatially compact yet highly reactive molecule ideal for modular synthesis.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from analogous compounds provide critical insights:

  • ¹H-NMR: Peaks at δ 7.61 (d, J = 8.2 Hz) and δ 7.41 (d, J = 7.4 Hz) correspond to aromatic protons, while δ 4.42 (s) aligns with the azidomethyl CH₂ group .

  • ¹³C-NMR: Signals at δ 140.97 (C-N₃), δ 132.82 (aromatic carbons), and δ 118.55 (CN) confirm the connectivity .

  • MS (ESI⁺): A molecular ion peak at m/z 314 [M+H]⁺ matches the expected mass for derivatives of this scaffold .

Synthesis Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 3-methyl-4-(bromomethyl)benzonitrile with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF):

3-Methyl-4-(bromomethyl)benzonitrile+NaN3DMF, 15°C4-Azidomethyl-3-methylbenzonitrile+NaBr\text{3-Methyl-4-(bromomethyl)benzonitrile} + \text{NaN}_3 \xrightarrow{\text{DMF, 15°C}} \text{4-Azidomethyl-3-methylbenzonitrile} + \text{NaBr}

Key considerations:

  • Temperature control (<15°C) prevents azide decomposition .

  • Post-reaction extraction with toluene and water ensures purity .

  • Yield: ~98% under optimized conditions .

Reactivity and Functionalization

Huisgen Cycloaddition

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles:

4-Azidomethyl-3-methylbenzonitrile+HC≡C-RCuSO₄/NaAscTriazole derivative\text{4-Azidomethyl-3-methylbenzonitrile} + \text{HC≡C-R} \xrightarrow{\text{CuSO₄/NaAsc}} \text{Triazole derivative}

Case study: Reaction with propargyl alcohol at 55°C yields 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-3-methylbenzonitrile in 81% yield . This product serves as a precursor to antifungal agents .

Pinner Reaction for Amidines

Treatment with anhydrous HCl in ethanol generates imino esters, which react with amines to form amidines:

4-Azidomethyl-3-methylbenzonitrileHCl/EtOHImino esterR-NH2Amidine derivative\text{4-Azidomethyl-3-methylbenzonitrile} \xrightarrow{\text{HCl/EtOH}} \text{Imino ester} \xrightarrow{\text{R-NH}_2} \text{Amidine derivative}

Example: Reaction with isopropylamine produces 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-N-isopropyl-3-methylbenzamidine, a compound showing 90% antifungal efficacy against C. lagenarium .

Biological and Material Applications

Antifungal Agents

Derivatives of 4-azidomethyl-3-methylbenzonitrile exhibit potent antifungal activity:

CompoundEfficacy vs. C. lagenarium (200 μg/mL)
Triazole-amidine90%
Carbendazim (control)85%

Mechanism: Triazole rings disrupt fungal ergosterol biosynthesis, while amidine groups enhance membrane permeability .

Anticancer Metallosupramolecules

Triazole derivatives from this scaffold self-assemble with metal ions (e.g., Pt²⁺) into optically pure complexes. These structures show selective cytotoxicity against cancer cells (IC₅₀ < 1 μM in HeLa cells) .

Comparative Analysis with Related Compounds

CompoundStructure FeaturesReactivity/Applications
3-MethylbenzonitrileLacks azide groupLimited to nitrile-based reactions
Methyl AzideNo aromatic systemExplosive; used as reagent
4-AzidobenzonitrileNo methyl substitutionLess steric hindrance in click reactions
4-Azidomethyl-3-methylbenzonitrileCombined azide, nitrile, and methyl groupsSuperior stability and modularity

Industrial and Research Considerations

Scale-Up Challenges

  • Azide handling: Continuous flow systems minimize risks during large-scale synthesis.

  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) remains standard for amidine derivatives .

Environmental Impact

  • Waste management: Sodium azide residues require treatment with nitrous acid to prevent toxicity.

  • Green chemistry: Aqueous click reactions (e.g., using CuSO₄/NaAsc in t-BuOH/H₂O) reduce organic solvent use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator